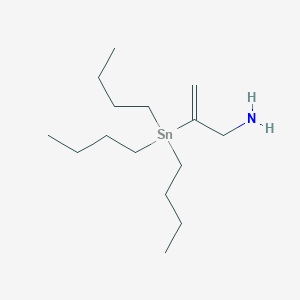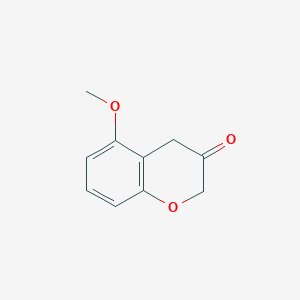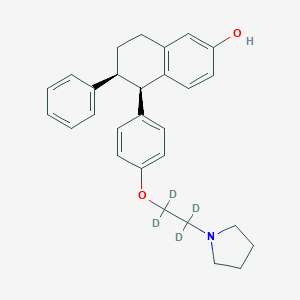
rac Lasofoxifene-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lasofoxifene-d4 is a selective estrogen receptor modulator (SERM) that has been widely studied in scientific research for its potential use in treating various diseases. It is a deuterated analog of lasofoxifene, a nonsteroidal compound that has been developed for the prevention and treatment of osteoporosis in postmenopausal women.
Mécanisme D'action
Lasofoxifene-d4 acts as a selective estrogen receptor modulator, binding to estrogen receptors in a tissue-specific manner. It has a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα). By selectively activating or blocking estrogen signaling pathways, lasofoxifene-d4 can modulate gene expression and cellular function in a variety of tissues.
Effets Biochimiques Et Physiologiques
Lasofoxifene-d4 has been shown to have a range of biochemical and physiological effects in various tissues. In breast cancer cells, it inhibits cell proliferation and induces apoptosis by blocking estrogen signaling pathways. In bone cells, it increases bone mineral density and reduces bone resorption by activating ERβ signaling pathways. In the brain, it has been shown to have potential neuroprotective effects by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using lasofoxifene-d4 in lab experiments is its high selectivity for ERβ, which allows for more precise modulation of estrogen signaling pathways. Additionally, its deuterated structure allows for easier detection and quantification in mass spectrometry experiments. However, one limitation is its relatively low potency compared to other rac Lasofoxifene-d4s, which may require higher concentrations for effective modulation of estrogen signaling.
Orientations Futures
There are several future directions for research on lasofoxifene-d4. One area of interest is its potential use in combination therapy for breast cancer, where it may enhance the efficacy of other chemotherapeutic agents. Additionally, it may have potential as a treatment for other estrogen-related diseases, such as endometriosis and uterine fibroids. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of lasofoxifene-d4.
Méthodes De Synthèse
The synthesis of lasofoxifene-d4 involves the introduction of four deuterium atoms into the lasofoxifene molecule. This can be achieved through a deuterium exchange reaction using deuterated solvents and reagents. The resulting compound is then purified using standard chromatographic techniques to obtain pure lasofoxifene-d4.
Applications De Recherche Scientifique
Lasofoxifene-d4 has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have antiestrogenic and antitumor effects in breast cancer cells, as well as potential neuroprotective effects in Alzheimer's disease models. Additionally, it has been studied for its potential use in treating osteoporosis and cardiovascular diseases.
Propriétés
Numéro CAS |
1126626-61-6 |
|---|---|
Nom du produit |
rac Lasofoxifene-d4 |
Formule moléculaire |
C28H31NO2 |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1/i18D2,19D2 |
Clé InChI |
GXESHMAMLJKROZ-NXOFZFLXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)O)C4=CC=CC=C4)N5CCCC5 |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |
Synonymes |
rel-(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol; rac-(5R-cis)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]_x000B_phenyl]-2-naphthalenol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



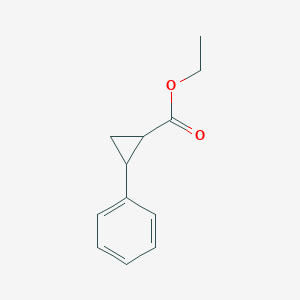
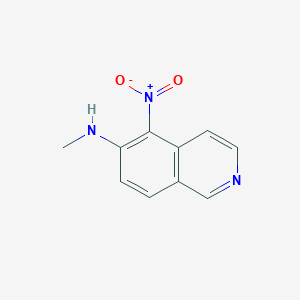
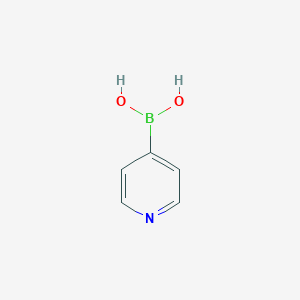


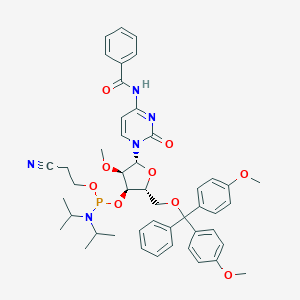
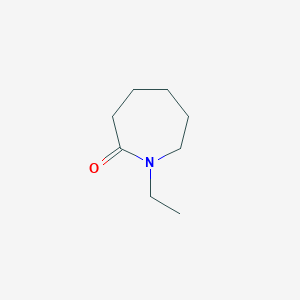

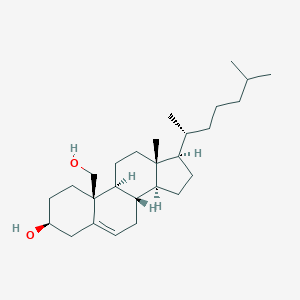
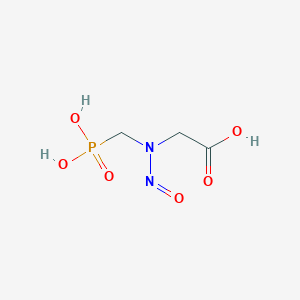
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)
